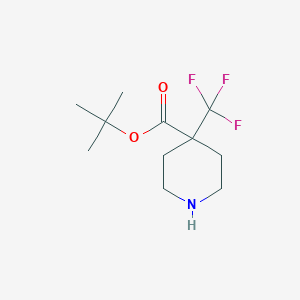
1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
Environmental Health and Toxicology
- Studies on environmental pollutants such as polychlorinated biphenyls (PCBs) and organophosphate (OP) pesticides emphasize the need to understand the environmental fate and human health impacts of complex chemical compounds. These studies investigate the associations between maternal exposure to environmental toxins and adverse pregnancy outcomes, suggesting potential areas of application for chemical compounds in assessing environmental risks and developing mitigation strategies (Wolff et al., 2007).
Drug Metabolism and Pharmacokinetics
- Research on the metabolism and excretion of pharmacologically active compounds, such as MK-0524, a prostaglandin D2 receptor antagonist, provides insights into the metabolic pathways and toxicokinetics of similar urea-based compounds. These findings are crucial for understanding the pharmacokinetics, safety, and efficacy of new drugs, including their absorption, metabolism, and elimination profiles (Karanam et al., 2007).
Exposure and Metabolite Analysis
- The detailed analysis of metabolic changes due to environmental exposure to chemicals, such as cadmium, and the identification of early urinary metabolic changes highlight the role of advanced analytical techniques in detecting and quantifying exposure to hazardous substances. This research area is relevant for assessing the exposure and potential health effects of chemical compounds on human populations, guiding public health interventions, and regulatory policies (Gao et al., 2014).
Nutritional Management and Disease Treatment
- Studies on the use of sodium phenylbutyrate in the treatment of urea cycle disorders provide an example of how specific chemical compounds can be used therapeutically to manage genetic metabolic disorders. Such research underscores the importance of chemical compounds in developing treatment strategies for various diseases, offering insights into their therapeutic potential and mechanisms of action (Scaglia, 2010).
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN5O3/c1-24-13-8-12(21-15(22-13)25-2)18-5-6-19-14(23)20-9-3-4-11(17)10(16)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,18,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITXCHUURKMDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NCCNC(=O)NC2=CC(=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2896088.png)
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide](/img/structure/B2896089.png)



![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2896096.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B2896097.png)
![2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2896098.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896101.png)


![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2896106.png)

![3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2896110.png)